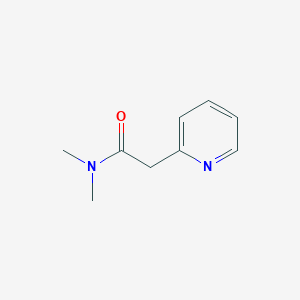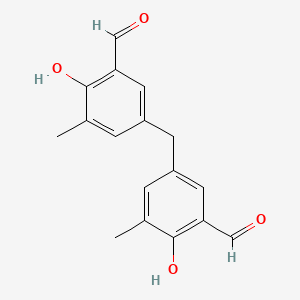
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, characterized by the presence of a methyl group at the 3-position. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction between maleic anhydride and isoprene . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Hydrolysis: Reacts with water to form the corresponding tetrahydrophthalic acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Requires water or aqueous solutions, often under acidic or basic conditions.
Esterification: Involves alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrophthalic derivatives.
Hydrolysis: Tetrahydrophthalic acid.
Esterification: Tetrahydrophthalic esters.
Aplicaciones Científicas De Investigación
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Used as a curing agent for epoxy resins and in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can undergo nucleophilic attack by various nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5,6-Tetrahydrophthalic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- Hexahydro-4-methylphthalic anhydride
- Phthalic anhydride
Uniqueness
4-methyl-4,5,6,7-tetrahydroisobenzofuran-1,3-dione is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its behavior in various chemical reactions and its suitability for specific applications .
Propiedades
Número CAS |
25417-09-8 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3 |
Clave InChI |
WPVDAEVIRRJGHN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxane-4,6-dione, 5-[bis(ethylthio)methylene]-2,2-dimethyl-](/img/structure/B8532160.png)


![5-Ethynyl-7-(Beta-D-Ribofuranosyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B8532177.png)




![4-(Bromomethyl)-6-[2-chlorophenyl]pyrimidine](/img/structure/B8532209.png)


![4-Pyridinecarboxamide, 2-bromo-N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8532244.png)
![N-[1-(4-Nitrophenyl)-2-propoxyethylidene]hydroxylamine](/img/structure/B8532251.png)

